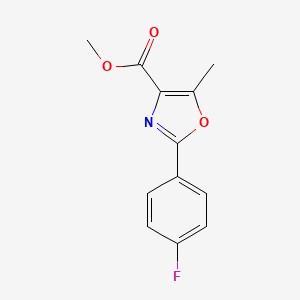

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate

描述

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is an oxazole-based heterocyclic compound characterized by a 4-fluorophenyl substituent at the 2-position, a methyl group at the 5-position, and a methyl ester at the 4-position of the oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry due to their role as bioisosteres and their influence on pharmacokinetic properties.

属性

分子式 |

C12H10FNO3 |

|---|---|

分子量 |

235.21 g/mol |

IUPAC 名称 |

methyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |

InChI 键 |

FJEZPEGSDJPUDM-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)OC |

产品来源 |

United States |

准备方法

Preparation of α-Acyloxy Ketone Intermediate

Thermal Cyclization

Heating the α-acyloxy ketone at 140°C in xylene induces cyclodehydration:

-

Conditions : Xylene, 140°C, 3 hours, N atmosphere.

-

Yield : 68%, with 95% purity after silica gel chromatography.

Advantages :

Industrial-Scale Optimization Strategies

Solvent and Catalyst Screening

Data from patent CN1535960A reveals solvent effects on cyclization efficiency:

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110 | 6 | 78 | 99.6 |

| Chlorobenzene | 130 | 4 | 82 | 98.9 |

| THF | 65 | 12 | 65 | 97.5 |

Catalysts such as tetrabutylurea (0.5 mol%) enhance reaction rates by stabilizing transition states.

Byproduct Management

-

Chlorinated Byproducts : When using chlorobenzene, <0.5% chloro derivatives form, removable via activated carbon treatment.

-

Ester Hydrolysis : pH-controlled workups (pH 6–7) prevent undesired saponification of the methyl ester.

Quality Control and Characterization

Analytical Methods

化学反应分析

反应类型

2-(4-氟苯基)-5-甲基恶唑-4-羧酸甲酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的恶唑衍生物。

还原: 还原反应可以将酯基转化为醇。

取代: 氟苯基可以发生亲核取代反应。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂和甲醇钠等亲核试剂。 反应通常在受控温度下进行,并在合适的溶剂存在下进行 .

主要产物

由这些反应形成的主要产物取决于所用试剂和具体条件。例如,氧化可能生成恶唑-4-羧酸衍生物,而还原可能生成醇衍生物。

科学研究应用

2-(4-氟苯基)-5-甲基恶唑-4-羧酸甲酯在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂有机分子的构建单元。

生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗炎特性。

医学: 正在进行研究以探索其在治疗各种疾病方面的潜在治疗作用。

工业: 它被用于开发新材料和化学工艺

作用机制

2-(4-氟苯基)-5-甲基恶唑-4-羧酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。氟苯基增强了其与某些酶和受体的结合亲和力,从而导致其生物学效应。 例如,它可以抑制炎症途径中涉及的特定酶,从而发挥抗炎作用 .

相似化合物的比较

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0)

- Molecular Formula: C₁₂H₁₁NO₃.

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS 89204-91-1)

- Substituents : 2-Chlorophenyl group at the 5-position, methyl ester at 4-position.

- Key Differences : Chlorine substituent introduces steric and electronic effects distinct from fluorine. The 2-chloro substitution may lead to different steric hindrance and dipole moments.

- Molecular Formula: C₁₁H₈ClNO₃.

Methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate

- Substituents : tert-Butyl group at the 2-position, methyl ester at 4-position.

Thiazole and Isoxazole Derivatives

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)

- Heterocycle : Thiazole (sulfur replaces oxygen).

- Substituents : 4-Trifluoromethylphenyl at 2-position, ethyl ester at 5-position.

- Key Differences: Thiazole’s sulfur atom enhances polarizability and metabolic stability.

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

- Heterocycle : Isoxazole (nitrogen and oxygen positions swapped).

- Substituents : 4-Fluorophenyl at 3-position, methyl ester at 4-position.

Functional Group Variations

Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate

- Substituents : Chlorine at 2-position, trifluoromethyl at 4-position, ethyl ester at 5-position.

- Key Differences : Chlorine and trifluoromethyl groups increase steric bulk and electronegativity, which may enhance resistance to enzymatic degradation but reduce solubility.

Comparative Data Table

| Compound Name | Heterocycle | Substituents (Positions) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | Oxazole | 4-Fluorophenyl (2), Methyl (5), COOMe (4) | C₁₂H₁₀FNO₃ | Not provided | Fluorine enhances electron-withdrawing effects; methyl ester for solubility |

| Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | Oxazole | Phenyl (2), Methyl (5), COOMe (4) | C₁₂H₁₁NO₃ | 100063-41-0 | Lacks fluorine; simpler aromatic interaction |

| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | Oxazole | 2-Chlorophenyl (5), COOMe (4) | C₁₁H₈ClNO₃ | 89204-91-1 | Chlorine introduces steric hindrance and distinct electronic effects |

| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | Thiazole | 4-Trifluoromethylphenyl (2), COOEt (5) | C₁₄H₁₃F₃NO₂S | 175277-03-9 | Thiazole with sulfur; trifluoromethyl increases lipophilicity |

| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | Isoxazole | 4-Fluorophenyl (3), COOMe (4) | C₁₂H₁₀FNO₃ | Not provided | Isoxazole isomer with reversed heteroatoms; altered dipole moments |

Research Findings and Implications

- Steric Considerations : Bulky groups (e.g., tert-butyl) may hinder molecular interactions, whereas planar substituents like phenyl or 4-fluorophenyl favor stacking interactions.

- Heterocycle Impact : Thiazoles and isoxazoles offer distinct electronic environments compared to oxazoles, influencing solubility, stability, and target selectivity.

- Ester Variations : Methyl vs. ethyl esters affect hydrolysis rates and metabolic pathways, with methyl esters generally being more prone to enzymatic cleavage.

生物活性

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.

- Molecular Formula : C12H10FNO3

- Molecular Weight : Approximately 235.22 g/mol

- Melting Point : 70-72 °C

- Appearance : Yellow solid

The compound features a methyloxazole ring and a fluorophenyl substituent, which may enhance its biological activity by improving bioavailability and metabolic stability due to the presence of the fluorine atom.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods typically involve the condensation of appropriate precursors followed by carboxylation reactions. The efficiency of these methods allows for the compound's use in various biological evaluations.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have evaluated its effects against several cancer cell lines, including:

- HepG2 (liver cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

For instance, a study demonstrated that compounds with similar structures induced cell cycle arrest at the G2-M phase and exhibited significant cytotoxicity against these cancer cell lines. The compound's mechanism appears to involve the inhibition of specific enzymes linked to tumor growth .

Anti-inflammatory Potential

Compounds structurally related to this compound have shown potential as anti-inflammatory agents by interacting with cyclooxygenases (COX) and other enzymes involved in inflammatory pathways. This interaction could lead to the development of new therapeutic agents for treating inflammatory diseases.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. The presence of the fluorine atom is hypothesized to enhance binding efficacy, potentially leading to improved therapeutic outcomes in both anticancer and anti-inflammatory applications.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H10FNO3 | Anticancer and anti-inflammatory potential |

| Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate | C11H8FNO3 | Similar structure; studied for anti-inflammatory activity |

| Methyl 2-(2-chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylate | C12H10ClFNO3 | Chlorine substituent alters reactivity; studied for similar activities |

Case Studies

- Antiproliferative Activity : A study evaluated a series of fluorophenyl-isoxazole derivatives, including this compound, showing that these compounds significantly reduced cell viability in various cancer cell lines compared to control treatments like doxorubicin .

- Toxicity Assessment : In vitro assessments indicated low toxicity towards normal human cells, suggesting a favorable therapeutic index for this compound compared to its cytotoxic effects on tumor cells .

常见问题

Q. What are the standard synthetic protocols for Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate, and how can reaction yields be optimized?

Answer: The synthesis typically involves a condensation reaction between 4-fluorobenzaldehyde and methyl 2-(5-methyl-1,3-oxazol-4-yl)acetate in the presence of a catalyst (e.g., Lewis acids or organocatalysts). Key optimization strategies include:

- Catalyst Selection : Use of anhydrous conditions and catalysts like BF₃·Et₂O to enhance electrophilic aromatic substitution .

- Temperature Control : Maintaining temperatures between 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75% reported in analogous bromophenyl derivatives) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR).

- X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles with precision (RMSD < 0.01 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.08).

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in further functionalization?

Answer: The electron-withdrawing fluorine atom enhances electrophilic reactivity at the oxazole ring’s 4-position. Key reactions include:

- Nucleophilic Aromatic Substitution : Fluorine can be displaced by strong nucleophiles (e.g., amines under Pd catalysis).

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids to introduce diverse aryl groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

Answer: Discrepancies often arise from:

- Impurity in Precursors : Use HPLC-grade reagents and quantify aldehyde purity via GC-MS.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis; controlled water content is critical.

- Data Validation : Reproduce methods from peer-reviewed journals (e.g., Acta Crystallographica) and validate with independent techniques (e.g., TLC vs. NMR) .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2).

- DFT Calculations : Gaussian 16 to analyze electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers design experiments to evaluate antimicrobial activity?

Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial dilutions (2–128 µg/mL) and resazurin viability staining .

- Time-Kill Studies : Monitor bactericidal effects over 24 hours.

- Cytotoxicity Controls : Compare with mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

Answer:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands to handle twinning (common in fluorinated compounds) .

- Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular interactions (e.g., F···H contacts).

- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts .

Q. How can regioselectivity be ensured when synthesizing derivatives with multiple reactive sites?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the oxazole nitrogen) to block undesired sites.

- Meta-Lithiation : Use LDA at −78°C to deprotonate the fluorophenyl ring selectively .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor one pathway (e.g., faster conditions for kinetic products) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (ADME)?

Answer:

- In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption.

- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?

Answer:

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use variable-temperature NMR to assess fluxionality.

- DFT-NMR Comparison : Calculate theoretical NMR shifts (e.g., using B3LYP/6-311+G(d,p)) and match with experimental data .

- Polymorph Screening : Identify if multiple crystal forms exist (e.g., via slurry experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。